

Application Notes: Bcat-IN-2 in Melanoma Cell Line Experiments

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Compound of Interest

Compound Name: *Bcat-IN-2*

Cat. No.: *B10828188*

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Introduction

Metabolic reprogramming is a key hallmark of cancer, and targeting these altered pathways presents a promising therapeutic strategy. In melanoma, the aberrant metabolism of branched-chain amino acids (BCAAs) has been identified as a critical contributor to tumor progression.[1][2] Branched-chain amino acid transaminase 2 (BCAT2), a mitochondrial enzyme responsible for the initial step in BCAA catabolism, is significantly upregulated in melanoma cells and tissues.[1] This increased expression is associated with enhanced cell proliferation, invasion, and migration.[1][3]

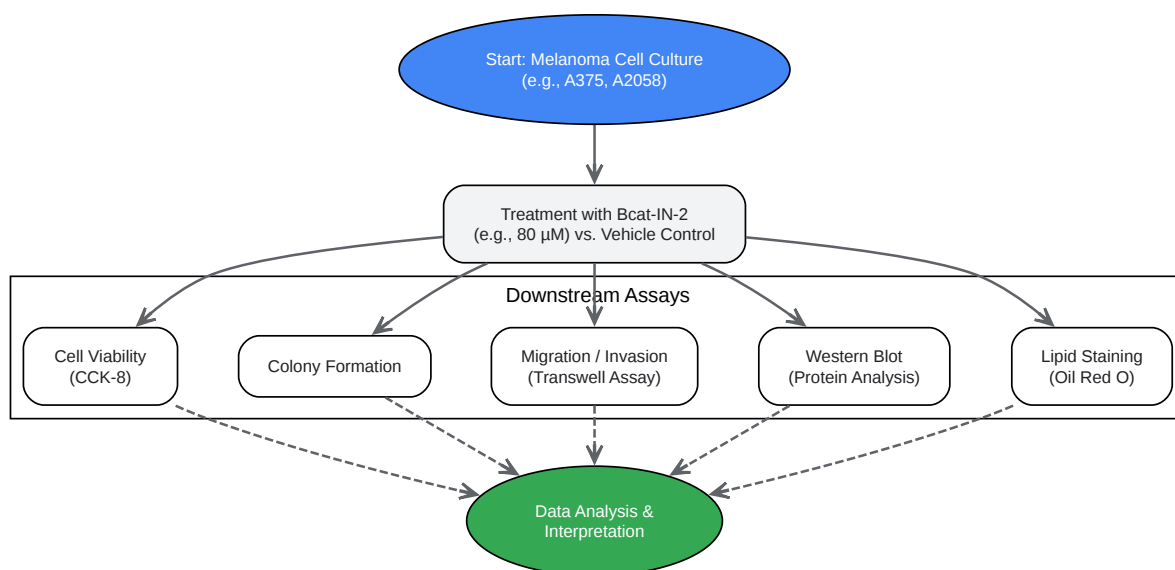
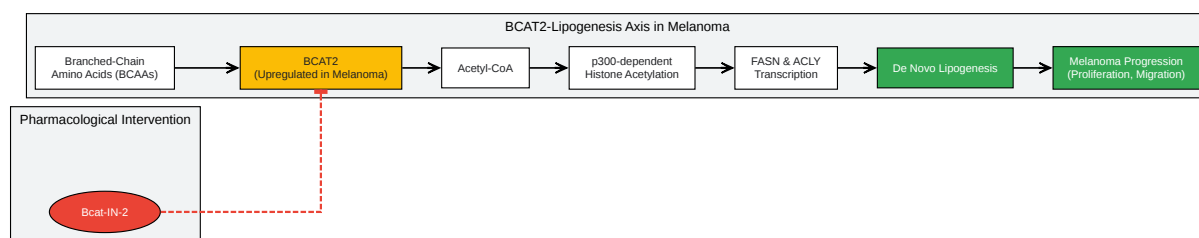
Bcat-IN-2 is a potent and selective pharmacological inhibitor of BCAT2.[4] These application notes provide a summary of the mechanism of action, key quantitative findings, and detailed protocols for utilizing **Bcat-IN-2** in melanoma cell line experiments, based on recent studies.

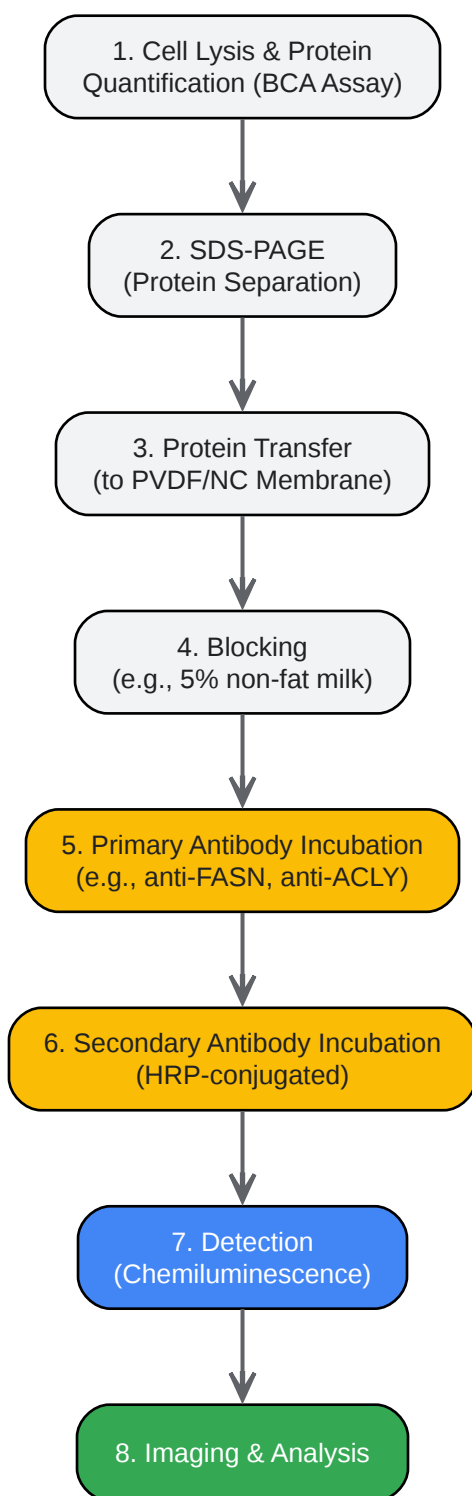
Mechanism of Action

Bcat-IN-2 exerts its anti-melanoma effects by disrupting a metabolic-epigenetic axis. BCAT2 catabolizes BCAAs to produce intermediates that fuel the tricarboxylic acid (TCA) cycle, leading to the generation of acetyl-CoA.[1] Acetyl-CoA is a crucial substrate for histone acetyltransferases like p300, which mediate the acetylation of histones. This epigenetic modification leads to a more open chromatin structure, promoting the transcription of target genes.

In melanoma, BCAT2-derived acetyl-CoA facilitates the histone acetylation at the promoter regions of key lipogenic enzymes, namely Fatty Acid Synthase (FASN) and ATP-citrate lyase (ACLY).[1][2] The subsequent upregulation of FASN and ACLY drives de novo lipogenesis, which is essential for membrane synthesis, energy storage, and signaling, thereby supporting rapid tumor cell growth and progression.[1]

Bcat-IN-2 inhibits BCAT2, which reduces intracellular acetyl-CoA levels. This, in turn, decreases p300-dependent histone acetylation, suppresses the expression of FASN and ACLY, and ultimately inhibits the lipogenesis required for melanoma progression.[1][2]





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